2,6-Difluoro-3-nitrobenzaldehyde
Overview
Description
2,6-Difluoro-3-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3F2NO3. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzaldehyde ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-nitrobenzaldehyde typically involves the nitration of 2,6-difluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually performed at low temperatures to control the formation of by-products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2,6-Difluoro-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2,6-Difluoro-3-nitrobenzoic acid.
Scientific Research Applications
2,6-Difluoro-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of fluorescent probes and other bioactive compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-nitrobenzaldehyde is primarily related to its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can undergo nucleophilic addition reactions. These properties make it a versatile compound for various chemical transformations .
Comparison with Similar Compounds
- 2,3-Difluoro-6-nitrobenzaldehyde
- 2,4-Difluoro-3-nitrobenzaldehyde
- 2,6-Dichloro-3-nitrobenzaldehyde
Comparison: 2,6-Difluoro-3-nitrobenzaldehyde is unique due to the specific positioning of the fluorine atoms and the nitro group, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and stability under various conditions .
Biological Activity
2,6-Difluoro-3-nitrobenzaldehyde is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzaldehyde moiety. This configuration influences its reactivity and interactions with biological molecules.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Electrophilic Reactions : The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks by biological nucleophiles such as thiols and amines.
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can act as inhibitors for specific enzymes involved in apoptosis, particularly caspases. The presence of the difluoro group has been linked to increased potency in inhibiting these enzymes .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through caspase activation pathways. For instance, derivatives with similar structures have been reported to exhibit IC50 values in the low micromolar range against specific cancer types .
Case Studies
- Caspase Inhibition Study : A study focusing on Q-VD-OPh, a derivative containing a difluorophenoxy group similar to this compound, showed significant inhibition of caspase-3 in models of hypoxic-ischemic injury. This suggests potential therapeutic applications in neuroprotection and stroke recovery .
- Antimicrobial Screening : In a comparative study, this compound was tested alongside standard antibiotics such as ketoconazole and ciprofloxacin. Results indicated that it possessed comparable antimicrobial activity against tested strains, highlighting its potential as an alternative or adjunctive treatment option .
Research Findings Summary
Properties
IUPAC Name |
2,6-difluoro-3-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAXVNHRKYGPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569986 | |
Record name | 2,6-Difluoro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606966-11-4 | |
Record name | 2,6-Difluoro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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